Product packaging for H-D-Dab(Fmoc)-OBzl.HCl(Cat. No.:)

H-D-Dab(Fmoc)-OBzl.HCl

Cat. No.: B13003195
M. Wt: 467.0 g/mol
InChI Key: ZGLSYSONSJJUDO-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Dab(Fmoc)-OBzl.HCl, with the molecular formula C26H27ClN2O4 and a molecular weight of 466.96 g/mol, is a chemically modified, D-configured 2,4-diaminobutyric acid (D-Dab) amino acid building block designed for use in solid-phase peptide synthesis (SPPS) . The compound features orthogonal protection of its two amino groups: the alpha-amino group is protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is available for further chemical modification or incorporation into the peptide chain. The carboxylic acid functional group is esterified as a benzyl (Bzl) ester, and the molecule is supplied as a hydrochloride (HCl) salt for improved stability. This specific protection scheme makes it a valuable reagent for the synthesis of complex peptides, particularly those requiring selective functionalization at the diamino acid residue. Its primary research application is in the development of novel synthetic peptides, including those with potential biological activity such as bradykinin antagonists, as referenced in related patent literature . The D-configuration of the amino acid can enhance the metabolic stability of the resulting peptides against proteolytic degradation. When planning synthesis, researchers should note that the benzyl ester protecting group is typically cleaved under strong acid conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), while the Fmoc group is removed with a base like piperidine. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClN2O4 B13003195 H-D-Dab(Fmoc)-OBzl.HCl

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

benzyl (2R)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride

InChI

InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m1./s1

InChI Key

ZGLSYSONSJJUDO-GJFSDDNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Origin of Product

United States

Synthetic Methodologies for H D Dab Fmoc Obzl.hcl

Strategic Protection of Amine and Carboxyl Functionalities

In peptide chemistry and the synthesis of amino acid derivatives, protecting groups are essential for temporarily blocking reactive functional groups. For a molecule like H-D-Dab(Fmoc)-OBzl.HCl, which has two amine groups and one carboxylic acid, an orthogonal protection strategy is necessary. This means that each protecting group can be removed under specific conditions without affecting the others, allowing for selective manipulation of the molecule.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily used for the protection of the α-amino group of amino acids. Introduced by Carpino and Han, the Fmoc group is renowned for its stability under a variety of reaction conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). This base-lability is a key advantage of the Fmoc/tBu (tert-butyl) protection strategy, as it avoids the repeated use of strong acids which can degrade sensitive peptide sequences.

The synthesis of an Fmoc-protected amino acid involves reacting the amino acid with an activated Fmoc reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under basic conditions to ensure the amino group is deprotonated and nucleophilic.

Key Features of Fmoc Protection:

Mild Deprotection: Cleavage occurs with a secondary amine base (e.g., 20-50% piperidine in DMF), leaving acid-labile side-chain protecting groups intact.

UV Absorbance: The fluorenyl group has a strong UV absorbance, which can be used to monitor the progress of both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS) photometrically.

High Purity: The industrial-scale production of the 20 standard Fmoc-protected amino acids has led to their availability in remarkably high purity (>99%), which is crucial for the synthesis of high-quality peptides.

While highly effective, the introduction of the Fmoc group can sometimes be associated with side reactions, such as the formation of Fmoc-β-Ala-OH or dipeptide impurities (Fmoc-Xaa-Xaa-OH), which must be monitored and controlled.

To prevent the carboxylic acid group from participating in unwanted reactions, particularly self-polymerization during the activation of another amino acid for coupling, it must be protected. The benzyl (B1604629) ester (OBzl) is a widely used protecting group for the C-terminal carboxyl function. It provides robust protection throughout many synthetic steps and can be removed under reductive conditions, typically through catalytic hydrogenation (e.g., using Pd/C as a catalyst). This cleavage condition is orthogonal to both the base-labile Fmoc group and the acid-labile side-chain protecting groups (like Boc or tBu) commonly used in Fmoc-based synthesis.

The preparation of amino acid benzyl esters can be achieved by treating the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). The reaction is often performed in a solvent like cyclohexane (B81311) that allows for the azeotropic removal of water, driving the esterification to completion. This method has been shown to produce enantiomerically pure benzyl esters, avoiding racemization which can be a concern for some amino acids.

In the final synthesized product, this compound, the molecule is present as a hydrochloride (HCl) salt. This is a common practice for amino acid esters and other amine-containing compounds. The formation of a salt serves several important purposes:

Improved Stability and Handling: Hydrochloride salts are typically crystalline, non-hygroscopic solids that are more stable and easier to handle and store than their corresponding free base forms.

Enhanced Solubility: Salt formation can improve the solubility of the compound in certain solvents. Conversely, it can also be used to induce precipitation from non-polar organic solvents, aiding in purification.

Purification: The formation and precipitation of the hydrochloride salt is an effective purification step. A common laboratory method involves dissolving the free base of the amino acid ester in an anhydrous organic solvent like diethyl ether or ethyl acetate (B1210297) and then bubbling dry hydrogen chloride gas through the solution. The hydrochloride salt precipitates out, leaving impurities behind in the solvent.

Protection of the Free Amine: In the target compound, the γ-amino group of the diaminobutyric acid residue is unprotected. Forming the hydrochloride salt protonates this free amine, effectively "protecting" it from participating in undesired nucleophilic reactions. Before a subsequent coupling reaction, this protonated amine must be neutralized (deprotonated) to a free amine, often by using a non-nucleophilic tertiary base.

Reaction Conditions and Optimization in Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound involves a sequence of protection and salt formation steps, each requiring specific reaction conditions and optimization to maximize yield and purity while minimizing side reactions like racemization.

A plausible synthetic route would begin with the protection of the D-2,4-diaminobutyric acid starting material. The sequence of protection is critical. For instance, one might first protect the C-terminus as a benzyl ester, followed by the selective protection of the α-amino group with Fmoc, leaving the γ-amino group as a free base to be protonated in the final salt formation step.

Key reaction parameters that are typically optimized include:

Solvents: The choice of solvent is crucial for ensuring reactants are fully dissolved and for minimizing side reactions. Anhydrous solvents are often required, for example, during the formation of the hydrochloride salt to prevent hydrolysis. Greener solvent alternatives like cyclohexane (for esterification) are being explored to replace hazardous options like benzene.

Reagents and Stoichiometry: The molar ratios of the amino acid, protecting group reagents (e.g., Fmoc-OSu), and catalysts (e.g., TsOH) are optimized to ensure complete conversion without generating excess waste or byproducts.

Temperature and Time: Reaction temperatures and times are carefully controlled. For example, esterification reactions are often run at reflux to remove water azeotropically, while coupling reactions may be run at room temperature or below to prevent racemization. Microwave-assisted synthesis can significantly shorten reaction times for steps like esterification.

Work-up and Purification: Each step is followed by a work-up procedure to isolate the intermediate product. This can involve extraction, washing with acidic or basic aqueous solutions to remove unreacted reagents, and drying. Purification is often achieved by recrystallization or column chromatography. The final precipitation of the HCl salt is itself a key purification step.

The table below summarizes typical conditions for the key synthetic steps.

Synthetic StepTypical ReagentsSolvent(s)Key Conditions & Optimization Points
C-terminal Benzyl EsterificationBenzyl alcohol, p-toluenesulfonic acid (TsOH)Cyclohexane or Toluene (B28343)Reflux with a Dean-Stark trap to remove water azeotropically. Cyclohexane is preferred over toluene to avoid racemization.
N-alpha Fmoc ProtectionFmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃)Dioxane/Water, Acetonitrile (B52724)Reaction is typically run at room temperature. pH control is important to ensure the amino group is nucleophilic.
Hydrochloride Salt FormationAnhydrous HCl (gas or solution in dioxane)Anhydrous Diethyl Ether, Ethyl Acetate, or DichloromethaneThe free base is dissolved in the solvent and HCl is added. The salt precipitates and is isolated by filtration.

Considerations for Industrial-Scale Synthetic Approaches

Scaling the synthesis of a protected amino acid like this compound from the laboratory bench to an industrial plant introduces a host of new challenges that extend beyond simple reaction chemistry. The primary goals are to ensure the process is safe, robust, economically viable, and compliant with regulatory standards (e.g., Good Manufacturing Practice - GMP), while also considering environmental impact.

Key considerations for industrial scale-up include:

Process Safety and Hazard Management: Reagents that are manageable in a lab fume hood can pose significant risks at scale. For example, some coupling reagents derived from benzotriazole (B28993) (like HOBt) are explosive, making their large-scale handling and storage difficult. Thorough risk assessments are required for all steps.

Cost of Goods (COGs): The cost of raw materials, especially highly pure protected amino acids and coupling reagents, is a major driver of the final product cost. Industrial processes often use smaller excesses of reagents compared to lab scale to improve atom economy and reduce costs.

Equipment and Engineering: Large-scale synthesis requires specialized reactors that can handle significant volumes and allow for efficient mixing and heat transfer to avoid localized hotspots or concentration gradients that can lead to side reactions or aggregation.

Waste Management and Sustainability: Peptide and amino acid synthesis are notorious for generating large volumes of solvent waste. A major focus of industrial process development is on minimizing waste streams and exploring the use of greener, more sustainable solvents.

Quality Control and Regulatory Compliance: At an industrial scale, robust analytical methods are essential for monitoring every step of the process and ensuring the final active pharmaceutical ingredient (API) meets stringent purity and quality specifications. The process must be validated and documented to comply with regulatory bodies.

Supply Chain Reliability: Securing a stable and reliable supply of high-quality starting materials is critical for uninterrupted manufacturing campaigns.

The following table contrasts laboratory and industrial approaches to synthesis.

ConsiderationLaboratory-Scale ApproachIndustrial-Scale Approach
Primary Goal Proof of concept, synthesis of material for researchCost-effective, safe, and robust production of high-quality material
Reagent Stoichiometry Often uses large excess of reagents to drive reactions to completionMinimizes excess of expensive reagents to control costs and reduce waste
Solvent Use Choice based on optimal chemistry; large volumes relative to productFocus on solvent recycling, process intensification, and use of greener solvents
Purification Method Preparative column chromatography is commonCrystallization and precipitation are preferred; chromatography is expensive and complex at scale
Safety Focus Personal protective equipment (PPE) and fume hood useProcess hazard analysis (PHA), engineered controls, containment strategies
Regulatory Oversight MinimalStrict adherence to GMP; extensive documentation and process validation

Applications of H D Dab Fmoc Obzl.hcl As a Building Block in Advanced Chemical Synthesis

Derivatization and Functionalization Strategies of H-D-Dab(Fmoc)-OBzl.HCl

The utility of this compound as a building block is significantly enhanced by the presence of a primary amine on its side chain. This side-chain amine serves as a versatile handle for a wide array of chemical modifications, allowing for the introduction of various functionalities onto the peptide. The Fmoc group on the side-chain amine ensures orthogonality with standard Fmoc-based solid-phase peptide synthesis, where the α-amino group is temporarily protected by a different Fmoc group that is cleaved at each cycle.

Introduction of Bio-orthogonal Functional Groups

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov These reactions involve pairs of functional groups that are mutually reactive but remain inert to the vast array of functional groups found in biological molecules like proteins and nucleic acids. escholarship.orgoregonstate.edu The side chain of D-Dab is an excellent platform for introducing such bio-orthogonal handles onto a peptide.

These functional groups allow for the precise and selective chemical modification of the resulting peptide in complex environments. nih.gov This strategy is widely used for applications such as fluorescent labeling, drug delivery, and in vivo imaging.

One of the most prominent examples of bio-orthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. lumiprobe.com The azide (B81097) group is an ideal bio-orthogonal handle because it is small, stable, and virtually absent in biological systems. nih.gov

The side-chain amine of D-Dab can be converted into an azide group, yielding a building block such as Fmoc-D-Dab(N3)-OH. This can be achieved through methods like diazo transfer reactions. cam.ac.uk Once this azido-amino acid is incorporated into a peptide sequence, the peptide can be "clicked" with any molecule containing an alkyne group. This allows for a modular approach to peptide modification.

Applications of Azide-Functionalized Dab in Peptides:

Fluorescent Labeling: An alkyne-containing fluorescent dye can be attached to the azide-modified peptide for imaging studies. peptide.com

Peptide Cyclization: Peptides can be cyclized by incorporating both an azido-amino acid and an alkyne-containing amino acid, then performing an intramolecular click reaction. peptide.com

Conjugation to Biomolecules: Azide-modified peptides can be conjugated to proteins, nucleic acids, or other molecules that have been functionalized with an alkyne. lumiprobe.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative click reaction that proceeds without the need for a potentially toxic copper catalyst, making it highly suitable for applications in living cells. escholarship.org

Strategic Side-Chain Modifications for Enhanced Functionality

Beyond bio-orthogonal groups, the side-chain amine of D-Dab can be modified with a variety of other moieties to enhance the functionality and properties of the final peptide. These modifications are typically performed after the peptide has been synthesized and the side-chain protecting group (in this case, Fmoc) has been selectively removed.

The ability to introduce these modifications allows for the fine-tuning of a peptide's physicochemical properties to suit specific applications, such as improving therapeutic potential or creating novel biomaterials.

Modification TypeAttached Moiety ExampleEnhanced Functionality/Property
Lipidation Palmitic acid, Myristic acidIncreased membrane permeability, enhanced cellular uptake, prolonged half-life.
PEGylation Poly(ethylene glycol) (PEG) chainsImproved solubility, reduced immunogenicity, extended circulation time.
Chelation DOTA, DTPAAbility to chelate metal ions for applications in radioimaging or radiotherapy.
Glycosylation Sugars (e.g., glucose, mannose)Increased solubility, improved stability, altered receptor binding affinity.
Attachment of Payloads Cytotoxic drugsCreation of peptide-drug conjugates for targeted cancer therapy.

This versatility makes D-Dab a valuable building block for creating complex and highly functionalized peptidomimetics.

N-terminal and C-terminal Modifications of Peptide Products

Once a peptide containing a D-Dab residue has been synthesized, its terminal ends—the N-terminus (free amine) and C-terminus (free carboxylic acid)—can be further modified to enhance its properties. sb-peptide.com These modifications are standard procedures in peptide chemistry and are crucial for improving stability, mimicking natural proteins, and altering pharmacokinetic profiles. sigmaaldrich.combiosynth.com

N-Terminal Modifications: The N-terminus of a peptide is often susceptible to degradation by aminopeptidases. Capping this end can significantly increase the peptide's stability.

Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminal amine and mimics the structure of many natural proteins, often increasing stability against enzymatic degradation. sigmaaldrich.com

Biotinylation: Attaching a biotin (B1667282) molecule allows for high-affinity binding to streptavidin, which is useful for purification, immobilization, and detection assays. sigmaaldrich.combiosynth.com

Fluorescent Labeling: Dyes such as fluorescein (B123965) (FITC) or rhodamine can be attached for use in fluorescence-based assays and imaging. sigmaaldrich.com

Lipidation: Attaching fatty acids like palmitic acid can increase cell permeability. sigmaaldrich.com

Amidation: Converting the C-terminal carboxylic acid to a primary amide is a very common modification. It neutralizes the negative charge, which can improve receptor binding and significantly increases the peptide's resistance to enzymatic degradation. biosynth.com

Esterification: The C-terminus can be converted to a methyl or ethyl ester to neutralize the charge and increase hydrophobicity.

Reduction to Alcohol: The C-terminal carboxylic acid can be reduced to an alcohol, which can alter the peptide's biological activity and binding properties.

These terminal modifications, in conjunction with side-chain functionalization of the D-Dab residue, provide a powerful combinatorial approach to designing peptides with highly tailored properties for a vast range of scientific and therapeutic applications.

Research in Bioconjugation Methodologies

The non-proteinogenic amino acid derivative, this compound, serves as a versatile building block in advanced chemical synthesis, particularly in the field of bioconjugation. After its incorporation into a peptide sequence and subsequent deprotection, the 2,4-diaminobutyric acid (Dab) residue provides a unique side-chain primary amine. This functional group acts as a specific handle for chemical modification, distinct from the N-terminal amine and the side chain of lysine (B10760008), thereby enabling highly controlled, site-specific bioconjugation strategies. The D-configuration of the alpha-carbon also imparts valuable proteolytic resistance to the resulting peptide, enhancing its stability in biological systems.

Facilitation of Protein and Peptide Ligation Methods

The side-chain primary amine of the Dab residue, once unmasked by removing the Fmoc group, presents a valuable nucleophile for various peptide and protein ligation strategies. This allows for the assembly of larger, more complex protein structures from smaller, synthetically accessible peptide fragments. The Dab side chain can be utilized in enzyme-mediated ligation, where specific ligases recognize and act upon this unique motif, or in chemoselective chemical ligation techniques. mdpi.com These methods are crucial for producing proteins with unnatural amino acids or specific post-translational modifications. mdpi.com

However, the utility of Dab in certain ligation methods is context-dependent. Research into non-enzymatic, N-to-C terminal peptide ligation has shown that while lysine thioacids couple effectively to aminonitriles in water, shorter homologues like diaminobutyric acid fail to form peptides. acs.org This is due to a rapid and quantitative cyclization of the Dab residue, which irreversibly blocks the desired peptide synthesis pathway. acs.org This finding underscores the importance of selecting appropriate ligation strategies that are compatible with the specific chemical properties of the Dab side chain to avoid unproductive side reactions. The strategic placement of a Dab residue, therefore, allows chemists to direct ligation to a specific, non-lysine location within a peptide sequence.

Development of Chemoselective Bioconjugation Tools

The Dab side-chain amine is a powerful tool for chemoselective bioconjugation, a class of reactions that form covalent bonds in a highly specific and efficient manner within a complex biological environment. researchgate.net The primary amine on the Dab side chain serves as a nucleophilic handle that can be targeted by a wide array of electrophilic reagents, enabling the site-specific attachment of various molecules. Its reactivity is comparable to that of the ε-amino group of lysine, but its shorter side chain offers distinct spatial and conformational properties. This difference can be exploited to achieve selective modification at the Dab residue even in the presence of multiple lysine residues.

The orthogonality of the Dab side chain allows for multi-step, differential functionalization of a single peptide. For example, the side chains of Dab, lysine, and cysteine can all be protected with different, orthogonally-labile protecting groups. Each group can be removed sequentially under specific conditions, revealing a unique reactive handle for conjugation at each step. This approach facilitates the construction of highly complex and multifunctional biomolecules.

Table 1: Comparison of Diamino Acids Used as Bioconjugation Handles

Feature L-2,4-Diaminobutyric Acid (Dab) L-Ornithine (Orn) L-Lysine (Lys)
Side-Chain Length Short (2 carbons) Medium (3 carbons) Long (4 carbons)
Side-Chain pKa ~10.5 ~10.5 ~10.5
Flexibility Relatively constrained Moderately flexible Highly flexible
Key Advantage Offers unique spacing; orthogonal to Lysine Orthogonal to Lysine Naturally occurring; well-established chemistry

| Potential Limitation | Prone to lactamization under certain conditions acs.org | Can be prone to cyclization | High abundance in proteins can lead to non-specific labeling |

Applications in Advanced Chemical Biology Probes and Tagging Strategies

The ability to perform site-specific modification via the Dab side chain is invaluable for developing advanced chemical biology probes and implementing sophisticated molecular tagging strategies. By conjugating specific molecules to this position, researchers can investigate protein function, localization, and interactions with high precision.

Common applications include:

Fluorescent Labeling: Attaching fluorophores to the Dab side chain allows for real-time imaging and tracking of peptides or proteins in living cells.

Affinity Tagging: Conjugating biotin or other affinity handles enables the purification and isolation of tagged peptides and their binding partners from complex mixtures.

Drug Conjugation: The Dab residue can serve as an attachment point for cytotoxic drugs to create targeted peptide-drug conjugates, which can deliver a therapeutic payload to specific cells or tissues.

The incorporation of D-Dab using the this compound building block is particularly advantageous for in vivo applications. Probes and tags attached to peptides containing D-amino acids exhibit significantly longer half-lives because they are resistant to degradation by endogenous proteases, allowing for more robust and prolonged experimental observation. nih.govnih.gov

Role in Supramolecular Chemistry and Advanced Biomaterials Research

Beyond bioconjugation, this compound is a valuable building block in supramolecular chemistry and materials science. When incorporated into peptides, the Dab residue, particularly with its Fmoc protecting group intact, can profoundly influence the peptide's ability to self-assemble into higher-order nanostructures, such as fibers, ribbons, and hydrogels. bilkent.edu.trnih.gov

Contribution to Peptide-Based Supramolecular Hydrogel Formation

Peptide-based supramolecular hydrogels are three-dimensional networks of self-assembled peptide fibrils that can entrap large amounts of water. frontiersin.org These materials are of great interest for applications in tissue engineering, drug delivery, and 3D cell culture. The formation of these hydrogels is driven by non-covalent interactions between peptide building blocks, including hydrogen bonding, hydrophobic interactions, and π-π stacking. dergipark.org.tr

The D-Dab(Fmoc) residue contributes to hydrogel formation in two significant ways:

Driving Self-Assembly: The large, aromatic fluorenylmethoxycarbonyl (Fmoc) group is a powerful motif for promoting self-assembly. nih.gov The π-π stacking interactions between the Fmoc groups on different peptide molecules provide a strong driving force for the formation of the fibrillar network that constitutes the hydrogel. frontiersin.org

Enhancing Biostability: Hydrogels constructed from peptides containing D-amino acids are resistant to enzymatic degradation. nih.govnih.gov This increased stability is crucial for long-term applications in vivo, ensuring the material maintains its structural integrity and function over extended periods. nih.gov

Design of Self-Assembling Peptide Systems for Material Science

The principles that govern hydrogel formation can be extended to design a wide array of self-assembling peptide systems for material science. By strategically positioning the D-Dab(Fmoc) residue within a peptide sequence, researchers can control the morphology and properties of the resulting nanomaterials. bilkent.edu.tr The D-Dab(Fmoc) residue acts as a bulky, hydrophobic, and aromatic side chain that can direct the assembly process.

Table 2: Design Principles for Self-Assembling Peptides Incorporating D-Dab(Fmoc)

Design Principle Role of D-Dab(Fmoc) Residue Resulting Nanostructure Potential Application
Amphiphilicity Acts as the primary hydrophobic "tail" due to the large Fmoc group. Micelles, Nanofibers, Vesicles Drug delivery, encapsulation
Alternating Hydrophilic/Hydrophobic Provides a bulky, aromatic hydrophobic residue to drive β-sheet formation and stacking. Fibrillar Networks (Hydrogels) Tissue engineering, 3D cell culture
Aromatic Stacking The Fmoc group promotes strong, directional π-π stacking interactions between peptides. Nanotapes, Ordered Fibers Nanoelectronics, biosensors

| Proteolytic Resistance | The D-chiral center prevents enzymatic cleavage of the peptide backbone. | Stable Nanomaterials | Long-term in vivo biomaterials, durable coatings |

General information on the use of Fmoc-protected amino acids in peptide synthesis is widely available. These compounds are fundamental building blocks in solid-phase peptide synthesis (SPPS) for the creation of peptides with a wide range of applications. The Fmoc protecting group allows for the stepwise addition of amino acids to a growing peptide chain, while the benzyl (B1604629) ester (OBzl) protects the C-terminus. The diaminobutyric acid (Dab) residue itself can be a useful component in peptide design, for instance, to introduce a positive charge or as a branching point.

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Analytical and Characterization Approaches in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of H-D-Dab(Fmoc)-OBzl.HCl, providing detailed information about its atomic connectivity, molecular weight, and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Both ¹H and ¹³C NMR spectra offer definitive proof of the compound's identity by mapping the chemical environment of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc), benzyl (B1604629) (Bzl), and diaminobutyric acid (Dab) moieties would be observed. For instance, the aromatic protons of the Fmoc and benzyl groups would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the Dab backbone and the methylene (B1212753) protons of the protecting groups would be found in the upfield region. The integration of these signals provides a quantitative ratio of the protons, confirming the presence of all structural components.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbons of the ester and carbamate (B1207046) groups, for example, would exhibit characteristic chemical shifts in the δ 155-175 ppm range. Two-dimensional NMR techniques, such as COSY and HSQC, can be further utilized to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular framework.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Functional Group Expected Chemical Shift (δ, ppm)
Aromatic Protons Fmoc, Benzyl 7.2 - 7.9
Methine Proton Fmoc (CH) ~4.4
Methylene Protons Fmoc (CH₂) ~4.2
Methylene Protons Benzyl (CH₂) ~5.1
Alpha-Proton Dab (α-CH) ~4.0

Note: Expected values are based on typical shifts for similar Fmoc-protected amino acid derivatives and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to corroborate its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, allowing for the accurate measurement of its molecular ion.

Given the molecular formula C₂₆H₂₇ClN₂O₄, the expected molecular weight is approximately 466.96 g/mol . In positive-ion mode ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, yielding a characteristic pattern that serves as a structural fingerprint. Key fragmentation pathways for this compound would include the cleavage of the protecting groups.

Table 2: Expected Key Ions in Mass Spectrometry Analysis of this compound

Ion Description Expected m/z
[M+H]⁺ Protonated parent molecule ~467.2
[M-Bzl]⁺ Loss of the benzyl group ~376.1
[M-Fmoc]⁺ Loss of the Fmoc group ~245.1

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for evaluating the purity of this compound and for monitoring the progress of chemical reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, commonly a gradient of acetonitrile (B52724) and water containing an additive like trifluoroacetic acid (TFA).

The purity is assessed by integrating the area of the main peak corresponding to the product and comparing it to the areas of any impurity peaks detected, usually by UV absorbance at a wavelength where the Fmoc group absorbs strongly (around 265 nm). A high-purity sample will exhibit a single, sharp peak. HPLC is also invaluable for monitoring reaction progress, such as during the synthesis or deprotection of the molecule, by tracking the consumption of starting materials and the formation of the desired product over time.

Thin-Layer Chromatography (TLC) offers a rapid and convenient method for qualitatively monitoring the progress of a reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a chemist can quickly assess the status of the reaction. The disappearance of the starting material spot and the appearance of a new spot with a different retention factor (Rf) value indicate the formation of the product. UV light is often used to visualize the spots, as the Fmoc group is UV-active.

Chiral Analysis for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical, particularly when it is used as a building block in the synthesis of stereospecific molecules like peptides. The presence of the undesired L-enantiomer can have significant consequences for the biological activity and safety of the final product.

Chiral HPLC is the predominant technique for determining the enantiomeric purity of amino acid derivatives. This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly effective for separating enantiomers of Fmoc-protected amino acids.

The analysis involves dissolving the sample in the mobile phase and injecting it into the chiral HPLC system. The D- and L-enantiomers will elute as two separate, resolved peaks. The enantiomeric excess (e.e.) can be calculated by comparing the peak areas of the two enantiomers, providing a quantitative measure of the chiral purity. In some cases, derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column.

Table 3: Mentioned Compounds

Compound Name Abbreviation
(9H-fluoren-9-yl)methyl (R)-4-amino-1-(benzyloxy)-1-oxobutan-2-ylcarbamate hydrochloride This compound
Fluorenylmethoxycarbonyl Fmoc
Benzyl Bzl
Diaminobutyric acid Dab

Future Research Directions and Theoretical Perspectives

Computational Modeling and In Silico Studies of H-D-Dab(Fmoc)-OBzl.HCl Reactivity and Interactions

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at a molecular level. In silico methods are crucial for modern drug design and for understanding complex chemical interactions. dovepress.com Future research can leverage these techniques to pre-emptively address synthetic challenges and rationally design novel applications.

Detailed research findings suggest that Density Functional Theory (DFT) can be employed to elucidate quantum chemical properties, predict reaction mechanisms, and validate molecular structures. dovepress.comacs.org For this compound, DFT calculations could model the transition states of coupling and deprotection reactions, providing insight into reaction kinetics and potential energy barriers. Molecular docking studies, another key in silico method, could predict the binding affinity and interaction modes of peptides containing the D-Dab moiety with biological targets, such as proteins or DNA. dovepress.com These computational approaches can accelerate the development of new therapeutic agents by identifying promising candidates before committing to resource-intensive laboratory synthesis. dovepress.com

Table 1: Potential In Silico Studies for this compound

Computational MethodResearch ObjectivePredicted Outcome
Density Functional Theory (DFT)Model the electronic structure and reactivity of the molecule.Calculation of orbital energies, charge distribution, and reaction energy profiles for coupling and deprotection steps.
Molecular Dynamics (MD)Simulate the conformational flexibility of peptides containing the D-Dab residue.Understanding of secondary structure preferences and solvent interactions over time.
Molecular DockingPredict the binding orientation and affinity of D-Dab-containing ligands to a target receptor.Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and estimation of binding free energy. dovepress.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Investigate enzyme-catalyzed reactions or reactions in a complex solvent environment.Detailed mechanistic insights into potential biocatalytic applications or solvent effects on reaction pathways.

Innovative Protecting Group Strategies and Orthogonal Deprotection Regimes Utilizing Diaminobutyric Acid Derivatives

The utility of any amino acid derivative in complex multi-step synthesis, particularly solid-phase peptide synthesis (SPPS), hinges on the strategic use of protecting groups. biosynth.comwiley-vch.de An ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed selectively without affecting other parts of the molecule—a concept known as orthogonality. biosynth.comorganic-chemistry.org The this compound compound exemplifies a classic orthogonal strategy: the Fmoc group is base-labile, while the OBzl group is typically removed under different conditions, such as acidolysis or hydrogenolysis. biosynth.com

Future research is focused on expanding the "toolbox" of protecting groups to allow for even more complex molecular designs, such as branched or cyclic peptides. For diaminobutyric acid derivatives, this could involve the development of novel protecting groups for the side-chain amine that are removable under highly specific, non-interfering conditions (e.g., via enzymatic cleavage, photolysis, or metal-catalyzed reactions). issuu.comiris-biotech.de For instance, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, is fully compatible with Fmoc/tBu and Boc/Bzl strategies, offering another layer of orthogonality. iris-biotech.de The development of "safety-catch" protecting groups, which are stable until activated by a specific chemical transformation, represents another promising frontier. issuu.comiris-biotech.de

Table 2: Comparison of Orthogonal Protecting Groups Relevant to Diamino Acids

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal To
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% piperidine (B6355638) in DMF) genscript.comnih.govAcid-labile (Boc, tBu), Hydrogenolysis (Cbz, Bzl), Pd-catalyzed (Alloc)
tert-ButoxycarbonylBocStrong Acid (e.g., TFA) nih.govBase-labile (Fmoc), Hydrogenolysis (Cbz, Bzl), Pd-catalyzed (Alloc)
Benzyl (B1604629) EsterOBzlHydrogenolysis (H₂, Pd/C) or strong acidBase-labile (Fmoc)
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) iris-biotech.depolypeptide.comBase-labile (Fmoc), Acid-labile (Boc, tBu)
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine (2% in DMF) Acid-labile (Boc, tBu), Base-labile (Fmoc), Pd-catalyzed (Alloc)

A recent study reported a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions, expanding its versatility and allowing it to be removed under conditions that are tolerant of N-Boc groups, showcasing a form of "tunable orthogonality". nih.govescholarship.org Such innovations could be instrumental in the synthesis of sensitive peptides where traditional basic deprotection is problematic. escholarship.org

Mechanistic Investigations of Coupling and Deprotection Reactions Involving this compound

The deprotection of the Fmoc group is a well-established process that proceeds via a β-elimination mechanism. fiveable.me It is a two-step reaction initiated by a mild base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorenyl ring system. nih.gov This is followed by elimination to release the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct. nih.gov While this mechanism is generally understood, future mechanistic studies could focus on the specific kinetics of this process for D-Dab derivatives. The steric and electronic environment of the D-Dab side chain could influence the rate of deprotection and the propensity for side reactions.

Peptide coupling involves the activation of the carboxylic acid group of an incoming amino acid to facilitate amide bond formation. While numerous coupling reagents exist, mechanistic investigations can help select the optimal reagent to minimize racemization, a critical concern when working with chiral centers. For this compound, studies could compare various activators (e.g., carbodiimides, phosphonium salts, uranium salts) to determine their efficiency and effect on the stereochemical integrity of the D-α-carbon.

Expanding the Scope of this compound in Non-Peptidic Architectures

While the primary application of protected amino acids is in peptide synthesis, their utility as chiral building blocks in broader organic synthesis is a burgeoning field of research. The defined stereochemistry and multiple functional groups of this compound make it an attractive starting material for the synthesis of complex, non-peptidic molecules.

Future research can explore the use of this compound in the synthesis of:

Peptidomimetics: Structures that mimic the biological activity of peptides but with improved stability and bioavailability. The diaminobutyric acid core can serve as a scaffold for creating novel backbone structures.

Heterocyclic Compounds: The amino and carboxyl groups can be used in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent motifs in many pharmaceuticals.

Chiral Ligands: The compound can be modified to create chiral ligands for asymmetric catalysis, leveraging its inherent stereochemistry to control the outcome of metal-catalyzed reactions.

Drug Conjugates: The side-chain amine, once deprotected, provides a handle for attaching other molecules, such as cytotoxic drugs or imaging agents, to create targeted therapeutic or diagnostic agents. chemimpex.com

The incorporation of D-amino acids, in particular, is known to have interesting effects on molecular self-assembly and can enhance biological stability against degradation by proteases. nih.gov This makes D-Dab derivatives especially promising for applications in biomaterials and medicine. nih.gov

Sustainable Synthesis Methodologies for Advanced Amino Acid Derivatives

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For the synthesis and application of amino acid derivatives like this compound, this presents both challenges and opportunities. A significant drawback of traditional solid-phase peptide synthesis (SPPS) is the large volume of solvent waste generated during washing steps. researchgate.netcsic.es

Future research is actively pursuing more sustainable approaches:

Greener Solvents: Replacing commonly used solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives is a key goal. Studies have explored the use of solvents like 4-methylpiperidine (4-MP) in DMF, which can be just as effective as piperidine for Fmoc removal and is considered a greener base. researchgate.net Other research has investigated performing SPPS in water using water-dispersible amino acid nanoparticles. nih.gov

Process Optimization: Innovative protocols such as in situ Fmoc removal, where the deprotection agent is added directly to the coupling cocktail, can eliminate entire washing cycles, significantly reducing solvent consumption. researchgate.netcsic.es This strategy can save up to 75% of the solvent used in traditional protocols. csic.es

Biocatalysis: The use of enzymes for the synthesis or modification of amino acids offers a highly selective and environmentally friendly alternative to traditional chemical methods. Future work could explore enzymatic methods for protecting group installation or removal.

Renewable Feedstocks: On a broader scale, research into producing amino acids from renewable biomass sources instead of petroleum-based starting materials represents a major long-term goal for sustainable chemistry. manufacturing.netnsf.gov

Adopting these methodologies will not only reduce the environmental impact of synthesizing and using advanced amino acid derivatives but can also lead to more efficient and cost-effective processes.

Q & A

Q. What are the standard protocols for synthesizing H-D-Dab(Fmoc)-OBzl.HCl using Fmoc solid-phase peptide synthesis (SPPS)?

this compound is synthesized via Fmoc SPPS, starting with resin functionalization (e.g., Wang resin) using glutaric anhydride and DMAP . Sequential coupling of Fmoc-protected amino acids is performed with activating agents like HATU, followed by Fmoc deprotection with 20% piperidine in DMF . The benzyl ester (OBzl) remains intact during synthesis and is cleaved under acidic conditions (e.g., TFA cocktail) post-assembly . Methyl ester protection on side chains is preferred over t-butyl for procedural efficiency, with no observed cyclization side products .

Q. How is the Fmoc group removed during the synthesis of this compound?

The Fmoc group is cleaved using 20% piperidine in DMF, which forms a stable adduct with the dibenzofulvene (DBF) byproduct, detectable via UV absorbance at 301 nm . This step liberates the α-amino group for subsequent couplings. Piperidine is favored over other bases due to its rapid reaction kinetics and compatibility with SPPS workflows .

Q. What analytical methods are used to assess the purity of this compound after synthesis?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity assessment, resolving aspartimide byproducts and incomplete deprotection artifacts . UV monitoring at 301 nm during Fmoc removal provides real-time feedback on coupling efficiency . Mass spectrometry (MS) confirms molecular weight accuracy, while NMR verifies structural integrity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide chains?

Coupling efficiency depends on activating reagents, solvent choice, and steric hindrance. HATU/DIEA in DMF achieves >95% coupling yields for sterically challenging residues like D-Dab . Microwave-assisted SPPS reduces reaction times and improves yields by enhancing reagent diffusion . Pre-activation of amino acids (5–10 min) before resin addition minimizes racemization .

Q. What strategies prevent aspartimide formation when using this compound in peptide synthesis?

Aspartimide formation is mitigated by:

  • Using bulky side-chain protectants (e.g., Trt) to sterically hinder intramolecular cyclization .
  • Avoiding prolonged exposure to basic conditions during Fmoc deprotection .
  • Incorporating pseudoproline dipeptides or oxyma additives to suppress β-sheet aggregation, which exacerbates side reactions .

Q. How do side-chain protection strategies impact the synthesis and stability of this compound?

  • Benzyl ester (OBzl) : Stable under Fmoc deprotection but cleaved by strong acids (e.g., HF or TFA), enabling selective carboxylate liberation .
  • Fmoc on Dab : Prevents undesired side-chain reactions during elongation. The Trt group on histidine analogs reduces imidazole-mediated side reactions, though it requires dilute acetic acid or TFA for removal .
  • Methyl vs. t-butyl esters : Methyl esters are less prone to hydrolysis during synthesis but require harsher cleavage conditions, whereas t-butyl esters offer orthogonal deprotection .

Contradiction Analysis

  • Methyl ester stability : reports no cyclization side products with methyl esters, contradicting classical concerns about nucleophilic attack. Computational studies suggest flexible alkylamines have low effective molarity for intramolecular reactions under SPPS conditions .
  • Piperidine concentration : While 20% piperidine is standard, some protocols use 30% for hindered residues. Kinetic isotope effect studies show higher concentrations accelerate Fmoc removal but risk resin swelling .

Methodological Recommendations

  • Deprotection monitoring : Use UV spectroscopy (301 nm) to quantify DBF-piperidine adducts and validate Fmoc removal completeness .
  • Side-chain compatibility : For Dab-containing peptides, avoid prolonged basic conditions to prevent β-elimination or racemization .
  • Hybrid SPPS : Combine Fmoc SPPS with native chemical ligation for complex peptides, leveraging this compound in segment condensation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.